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Compound of Interest

Compound Name: 4-Iodo-2-methylbut-1-ene

Cat. No.: B058030 Get Quote

4-Iodo-2-methylbut-1-ene (CAS 53750-52-0) is a versatile organoiodide building block.[1][2]

Its structure, which features a reactive primary iodide and a terminal alkene, makes it a

valuable precursor in a variety of synthetic transformations.[3] The iodine atom serves as an

excellent leaving group in nucleophilic substitution reactions (SN2), making it a potent

alkylating agent for introducing the 2-methylbut-1-enyl moiety into complex molecules.[3][4]

Furthermore, the terminal double bond is amenable to a wide range of reactions, including

palladium-catalyzed cross-coupling processes (e.g., Heck, Suzuki, Sonogashira),

cycloadditions, and polymerizations.[3] These dual functionalities render it highly useful in the

synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

Retrosynthetic Analysis and Chosen Pathway
A robust synthetic strategy prioritizes efficiency, scalability, and the use of readily available

starting materials. The most logical and field-proven approach to 4-iodo-2-methylbut-1-ene
involves a two-step sequence starting from the commercially available allylic alcohol, 2-methyl-

3-buten-1-ol.

The pathway can be summarized as follows:

Step 1: Bromination. Conversion of the primary alcohol in 2-methyl-3-buten-1-ol to a more

reactive leaving group, specifically a bromide, to yield the intermediate 4-bromo-2-methylbut-

1-ene.

Step 2: Halogen Exchange. A Finkelstein reaction to substitute the bromide with an iodide,

driving the reaction to completion to form the final product.
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This approach is advantageous because it avoids the direct iodination of the alcohol, which can

be less efficient and prone to side reactions. The intermediate bromide is a stable, isolable

compound that serves as an excellent substrate for the subsequent halogen exchange.

4-Iodo-2-methylbut-1-ene

4-Bromo-2-methylbut-1-ene

Finkelstein Reaction (NaI)

2-Methyl-3-buten-1-ol

Bromination (PBr3)

Click to download full resolution via product page

Caption: Synthetic pathway for 4-Iodo-2-methylbut-1-ene.

Part I: Synthesis of the Key Intermediate: 4-Bromo-
2-methylbut-1-ene
The conversion of a primary alcohol to a primary alkyl bromide is a foundational transformation

in organic synthesis. While several reagents can accomplish this (e.g., HBr, SOBr₂,

CBr₄/PPh₃), phosphorus tribromide (PBr₃) is often the reagent of choice for its high efficiency

with primary alcohols and relatively clean reaction profile.

Causality Behind Experimental Choices
Reagent: PBr₃ is selected because it reacts with the alcohol to form a phosphite ester

intermediate. This in-situ conversion turns the hydroxyl group—a notoriously poor leaving

group (as OH⁻)—into an excellent leaving group. The subsequent backside attack by the

bromide ion proceeds via a classic SN2 mechanism, which minimizes the risk of carbocation

rearrangements that can plague reactions involving allylic systems under acidic conditions

(e.g., using HBr).
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Temperature Control: The reaction is initiated at a low temperature (0 °C) to moderate the

initial exothermic reaction between PBr₃ and the alcohol. Allowing the reaction to slowly

warm to room temperature ensures a controlled and complete conversion.

Solvent: A non-protic, relatively non-polar solvent like diethyl ether is used. It effectively

dissolves the starting alcohol but does not react with the PBr₃.

Reaction Mechanism: Alcohol Bromination
The mechanism involves two main stages: activation of the hydroxyl group followed by

nucleophilic displacement.

Step 1: Activation of Alcohol

Step 2: SN2 Displacement

R-OH

R-O-PBr2 (Intermediate) + HBrNucleophilic attack

PBr3

Br⁻

R-Br (Product) + HOPBr2Backside attack

R-O-PBr2

Click to download full resolution via product page

Caption: Mechanism for the conversion of an alcohol to a bromide using PBr₃.

Experimental Protocol: Synthesis of 4-Bromo-2-
methylbut-1-ene
Materials and Equipment:
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Three-necked round-bottom flask with a magnetic stir bar

Dropping funnel

Reflux condenser with a drying tube (e.g., CaCl₂)

Ice bath

Separatory funnel

Rotary evaporator

Distillation apparatus

Reagents Data Table:

Reagent MW ( g/mol ) Amount Moles Equivalents

2-Methyl-3-
buten-1-ol

86.13 10.0 g 0.116 1.0

Phosphorus

tribromide (PBr₃)
270.69 12.6 g (4.6 mL) 0.046 0.4

Diethyl ether

(anhydrous)
74.12 100 mL - -

Saturated

NaHCO₃ (aq)
- ~50 mL - -

Brine - ~30 mL - -

| Anhydrous MgSO₄ | - | ~5 g | - | - |

Procedure:

Setup: Assemble a flame-dried three-necked flask equipped with a stir bar, dropping funnel,

and condenser under an inert atmosphere (e.g., nitrogen or argon).
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Charging the Flask: Charge the flask with 2-methyl-3-buten-1-ol (10.0 g, 0.116 mol) and

anhydrous diethyl ether (100 mL).

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

Reagent Addition: Add phosphorus tribromide (4.6 mL, 0.046 mol) to the dropping funnel.

Add the PBr₃ dropwise to the alcohol solution over 30 minutes, ensuring the internal

temperature does not exceed 5 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress

by TLC (Thin Layer Chromatography).

Quenching: Carefully pour the reaction mixture over crushed ice (~100 g) in a beaker.

Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially

with cold water (2 x 50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (1 x

50 mL, to neutralize any remaining acid), and finally with brine (1 x 30 mL).

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate

(MgSO₄), filter, and concentrate the filtrate using a rotary evaporator.

Purification: Purify the resulting crude oil by fractional distillation under reduced pressure to

yield 4-bromo-2-methylbut-1-ene as a colorless liquid.[5][6]

Part II: Synthesis of 4-Iodo-2-methylbut-1-ene via
Finkelstein Reaction
The Finkelstein reaction is a classic and highly effective method for preparing alkyl iodides from

alkyl chlorides or bromides. It is an equilibrium process that is driven to completion by

exploiting the principles of differential solubility.[7]

Causality Behind Experimental Choices
Driving Force: The reaction's success hinges on Le Chatelier's principle. Sodium iodide (NaI)

is soluble in acetone, but the sodium bromide (NaBr) or sodium chloride (NaCl) byproducts
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are not.[7][8] As NaBr precipitates from the solution, the equilibrium is continuously shifted

towards the formation of the desired alkyl iodide.[8][9]

Solvent: Acetone is the ideal solvent due to this unique solubility profile of sodium salts.

Other polar aprotic solvents like DMF or DMSO can also be used, but acetone is often

preferred for its volatility and ease of removal.[7]

Conditions: The reaction is typically heated to reflux to increase the rate of the SN2 reaction.

Anhydrous conditions are crucial to prevent side reactions.

Reaction Mechanism: The Finkelstein Reaction
This is a straightforward bimolecular nucleophilic substitution (SN2) reaction.

I⁻

[I···CH₂(C(CH₃)=CH₂)···Br]⁻

 Sₙ2 attack

H₂C=C(CH₃)CH₂-Br

H₂C=C(CH₃)CH₂-I Br⁻

 Leaving group departs

Click to download full resolution via product page

Caption: SN2 mechanism of the Finkelstein reaction.

Experimental Protocol: Synthesis of 4-Iodo-2-methylbut-
1-ene
Materials and Equipment:

Round-bottom flask with a magnetic stir bar
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Reflux condenser with a drying tube

Heating mantle

Sintered glass funnel for filtration

Separatory funnel and rotary evaporator

Reagents Data Table:

Reagent MW ( g/mol ) Amount Moles Equivalents

4-Bromo-2-
methylbut-1-
ene

149.03 10.0 g 0.067 1.0

Sodium Iodide

(NaI)
149.89 12.1 g 0.081 1.2

Acetone

(anhydrous)
58.08 150 mL - -

Diethyl ether 74.12 ~100 mL - -

Sodium

thiosulfate (5%

aq)

- ~50 mL - -

| Anhydrous MgSO₄ | - | ~5 g | - | - |

Procedure:

Setup: To a flame-dried round-bottom flask equipped with a stir bar and reflux condenser,

add sodium iodide (12.1 g, 0.081 mol) and anhydrous acetone (150 mL).

Reagent Addition: Add 4-bromo-2-methylbut-1-ene (10.0 g, 0.067 mol) to the stirred

suspension.
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Reaction: Heat the mixture to reflux using a heating mantle. A white precipitate (NaBr) should

begin to form within 30 minutes. Continue refluxing for 3-4 hours until TLC analysis indicates

complete consumption of the starting bromide.

Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture

through a sintered glass funnel to remove the precipitated sodium bromide. Wash the

precipitate with a small amount of fresh acetone.

Concentration: Combine the filtrates and remove the acetone using a rotary evaporator.

Workup: Dissolve the resulting residue in diethyl ether (~100 mL). Transfer to a separatory

funnel and wash with water (2 x 50 mL) and then with a 5% aqueous sodium thiosulfate

solution (1 x 50 mL) to remove any trace amounts of iodine, followed by brine (1 x 50 mL).

Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate

via rotary evaporation. The crude 4-iodo-2-methylbut-1-ene can be further purified by

vacuum distillation.[1][2]

Characterization of 4-Iodo-2-methylbut-1-ene
Final product integrity must be confirmed through analytical methods. ¹H NMR spectroscopy is

a primary tool for structural verification.

Expected ¹H NMR Data (CDCl₃, 400 MHz):

δ ~4.95 ppm (s, 1H): Vinylic proton (=CH₂).

δ ~4.80 ppm (s, 1H): Vinylic proton (=CH₂).

δ ~3.20 ppm (t, 2H): Methylene protons adjacent to iodine (-CH₂-I).

δ ~2.50 ppm (t, 2H): Allylic methylene protons (-C(CH₃)-CH₂-).

δ ~1.80 ppm (s, 3H): Methyl protons (-CH₃).

Note: Predicted chemical shifts (δ) and splitting patterns (s = singlet, t = triplet) are estimates.

Actual values may vary slightly.
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Safety and Handling
Phosphorus tribromide (PBr₃): Corrosive and reacts violently with water. Handle in a well-

ventilated fume hood, wearing appropriate personal protective equipment (PPE), including

gloves, lab coat, and safety goggles.

Alkyl Halides: 4-bromo- and 4-iodo-2-methylbut-1-ene are alkylating agents and should be

handled with care.[4][10] Avoid inhalation and skin contact.

Solvents: Diethyl ether and acetone are highly flammable. Ensure all heating is done using

heating mantles or oil baths, with no open flames nearby.

Conclusion
The synthesis of 4-iodo-2-methylbut-1-ene is reliably achieved through a two-step process

involving the bromination of 2-methyl-3-buten-1-ol followed by a Finkelstein halogen exchange

reaction. This methodology is robust, high-yielding, and relies on well-understood chemical

principles, making it an ideal procedure for laboratory settings. The resulting product is a key

intermediate, empowering chemists in the fields of medicinal and materials science to construct

complex molecular architectures.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-4-iodo-2-methylbut-1-ene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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